molecular formula C25H31N9O4 B1139215 CBB1003 CAS No. 1379573-88-2

CBB1003

Cat. No.: B1139215
CAS No.: 1379573-88-2
M. Wt: 521.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CBB1003 is a lysine-specific demethylase 1 inhibitor. Lysine-specific demethylase 1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. This compound has been shown to suppress the growth of cancer cells, particularly colorectal cancer cells, by down-regulating the expression of leucine-rich repeat-containing G-protein-coupled receptor 5 .

Preparation Methods

The synthesis of CBB1003 involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CBB1003 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: this compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

CBB1003 has several scientific research applications, including:

Mechanism of Action

CBB1003 exerts its effects by inhibiting the activity of lysine-specific demethylase 1. This inhibition leads to an increase in the methylation of histone proteins, which in turn affects gene expression. The compound specifically targets the leucine-rich repeat-containing G-protein-coupled receptor 5, a marker involved in colorectal cancer carcinogenesis. By down-regulating the expression of this receptor, this compound inhibits the growth and proliferation of cancer cells .

Comparison with Similar Compounds

CBB1003 is compared with other lysine-specific demethylase 1 inhibitors such as CBB1002 and CBB1007. These compounds also inhibit lysine-specific demethylase 1 activity but differ in their potency and specificity. This compound has been shown to have a half maximal inhibitory concentration of 10.54 micromolar, making it a potent inhibitor. The uniqueness of this compound lies in its ability to selectively target cancer cells with minimal effects on normal cells .

Similar compounds include:

  • CBB1002
  • CBB1007

These compounds share similar mechanisms of action but may vary in their chemical structure and biological activity .

Properties

IUPAC Name

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTVJNLOILHEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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